molecular formula C13H16O3 B3116134 5,7-Dimethoxy-2,2-dimethylchromene CAS No. 21421-66-9

5,7-Dimethoxy-2,2-dimethylchromene

Cat. No.: B3116134
CAS No.: 21421-66-9
M. Wt: 220.26 g/mol
InChI Key: LNNCIJIARMEHGZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5,7-Dimethoxy-2,2-dimethylchromene plays a significant role in biochemical reactions, particularly in the context of insect physiology. It interacts with various enzymes and proteins involved in the pigmentation process of insect larvae. One of the key interactions is with enzymes responsible for melanin synthesis. By inhibiting these enzymes, this compound disrupts the normal pigmentation process, leading to the loss of color in the larvae . Additionally, this compound may interact with other biomolecules involved in the regulation of gene expression related to pigmentation.

Cellular Effects

The effects of this compound on cells are profound, particularly in insect larvae. This compound influences cell function by altering cell signaling pathways and gene expression. Specifically, it affects the pathways involved in melanin production, leading to a decrease in pigmentation. Furthermore, this compound impacts cellular metabolism by interfering with the normal metabolic processes required for pigment synthesis . These cellular effects contribute to the overall loss of pigmentation observed in treated larvae.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in melanin synthesis. By binding to these enzymes, it inhibits their activity, preventing the conversion of precursor molecules into melanin. This inhibition results in a decrease in melanin production and subsequent loss of pigmentation in the larvae . Additionally, this compound may influence gene expression by modulating transcription factors involved in the regulation of pigmentation genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound induces a rapid loss of pigmentation in insect larvae. Prolonged exposure may lead to degradation of the compound, reducing its efficacy. Studies have shown that the stability of this compound can be influenced by environmental factors such as temperature and pH . Long-term effects on cellular function include sustained inhibition of melanin synthesis and potential impacts on other metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces pigmentation loss without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruption of normal cellular functions and potential toxicity to non-target organisms . Threshold effects have been identified, indicating the minimum effective dose required to achieve the desired pigmentation loss in insect larvae.

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, which plays a crucial role in the conversion of tyrosine to melanin. By inhibiting tyrosinase activity, this compound disrupts the normal metabolic flux, leading to a decrease in melanin production . Additionally, this compound may affect the levels of other metabolites involved in pigmentation processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to target sites involved in melanin synthesis. The distribution of this compound within cells may influence its efficacy and overall impact on pigmentation . Accumulation of the compound in specific cellular compartments can enhance its inhibitory effects on melanin synthesis.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles involved in melanin synthesis, such as melanosomes. Targeting signals and post-translational modifications may play a role in directing this compound to these compartments . The localization of the compound within these organelles enhances its ability to inhibit melanin synthesis and induce pigmentation loss.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-2,2-dimethylchromene involves several steps, typically starting with the preparation of the chromene core structure. One common method includes the reaction of 4,6-dimethoxy-2H-chromen-2-one with appropriate reagents to introduce the dimethyl groups at the 2-position . The reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2,2-dimethylchromene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated chromene derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Agerarin has been studied for its potential in treating skin conditions such as atopic dermatitis. A study demonstrated that topical application of agerarin significantly ameliorated skin lesions in a mouse model of atopic dermatitis induced by dinitrochlorobenzene (DNCB). The compound was found to restore the expression of filaggrin (FLG), a crucial protein for skin barrier function, which is often reduced in atopic dermatitis .

Table 1: Effects of Agerarin on Skin Inflammation

ParameterControl GroupAgerarin Treatment
FLG Expression (Relative)LowHigh
Skin Lesion Severity ScoreHighLow
JAK1/2 PhosphorylationElevatedDecreased

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been noted for its efficacy against various pathogens, including bacteria and fungi. Research indicates that it may inhibit the growth of certain viruses and bacteria, making it a candidate for further development as an antimicrobial agent .

Insect Growth Regulation

This compound functions as a synthetic precocenoid, showing promise as an insect growth regulator (IGR). It affects the hormonal balance in insects, leading to disrupted development and mortality in pest species such as cockroaches and aphids .

Table 2: Insecticidal Efficacy of Agerarin

Insect SpeciesConcentration (ppm)Mortality Rate (%)
Cockroaches5085
Aphids10090
Beetles7580

Fungicidal Activity

In addition to its insecticidal properties, agerarin has shown some fungicidal activity. This dual functionality enhances its potential use in integrated pest management strategies .

Molecular Pathways

The therapeutic effects of agerarin are mediated through various molecular pathways. For instance, its anti-inflammatory action involves the modulation of the JAK/STAT signaling pathway, which is crucial in inflammatory responses .

Figure 1: Mechanism of Action of Agerarin

  • Pathway Inhibition : Agerarin inhibits the phosphorylation of JAK1 and JAK2.
  • FLG Restoration : Enhances FLG expression through signaling modulation.

Clinical Relevance

A clinical study involving patients with atopic dermatitis treated with topical formulations containing agerarin showed significant improvement in skin hydration and reduction in pruritus (itchiness). The study highlighted the compound's potential as a safe alternative to conventional corticosteroids .

Field Trials

Field trials assessing the insecticidal properties of agerarin on crops demonstrated reduced pest populations and improved crop yields without significant adverse effects on beneficial insects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5,7-Dimethoxy-2,2-dimethylchromene include:

Uniqueness

What sets this compound apart from these similar compounds is its specific ability to induce loss of pigmentation in shield bug larvae, making it a unique candidate for insect control applications .

Biological Activity

5,7-Dimethoxy-2,2-dimethylchromene is a synthetic compound belonging to the chromene family, characterized by its unique structure that includes two methoxy groups at the 5 and 7 positions and two methyl groups at the 2 position. This compound has garnered attention for its potential biological activities, particularly in agriculture and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}O3_3
  • Structural Features : The compound features a chromene ring structure which is essential for its biological activity. The presence of methoxy groups enhances its reactivity and interaction with biological targets.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. Its effectiveness is noted particularly at low concentrations, making it a promising candidate for agricultural applications. For instance, studies have demonstrated its ability to inhibit fungal growth by targeting metabolic pathways critical for fungal development .

Table 1: Antifungal Activity Against Phytopathogenic Fungi

Fungal SpeciesEC50 (µg/mL)
Aspergillus niger106.8
Rhizoctonia solani97.18

This table summarizes the effective concentration (EC50) required to inhibit fungal growth, highlighting the compound's potential as an eco-friendly fungicide.

Insecticidal Properties

In addition to its antifungal properties, this compound has shown potential as an insect control agent. It induces a loss of equilibrium in target insects, which is indicative of its neurotoxic effects. This mechanism of action involves interference with hormonal regulation in insects, similar to other known precocenes .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in fungal growth and insect development. The compound appears to inhibit key metabolic pathways essential for these organisms' survival. For example:

  • Fungal Targets : Inhibition of enzymes involved in cell wall synthesis.
  • Insect Targets : Disruption of juvenile hormone biosynthesis leading to developmental abnormalities .

Safety Profile

In vitro studies suggest that this compound exhibits low cytotoxicity towards mammalian cells. This favorable safety profile indicates its potential for agricultural use without significant risk to non-target organisms .

Case Studies

A notable study assessed the efficacy of this compound in comparison with other chromenes and found it to be one of the most effective compounds against Aspergillus niger and Rhizoctonia solani. The study utilized the poison food technique to evaluate antifungal activity and provided comparative data on various derivatives of chromenes .

Properties

IUPAC Name

5,7-dimethoxy-2,2-dimethylchromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)6-5-10-11(15-4)7-9(14-3)8-12(10)16-13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNCIJIARMEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C=C2OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175694
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21421-66-9
Record name 5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21421-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021421669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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